![molecular formula C15H10N4 B4255090 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4255090.png)
1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline
Overview
Description
1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline, also known as PTQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. PTQ belongs to the class of triazoloquinolines and exhibits a unique structure that makes it an attractive candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of various bacterial enzymes, making it a potential antibiotic agent.
Biochemical and Physiological Effects:
1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline has also been found to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline is its unique structure, which allows it to selectively bind to specific targets. This makes it a valuable tool for studying biological processes and developing new therapeutic agents. However, 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline also has some limitations, including its potential toxicity and low solubility in aqueous solutions. These factors must be taken into consideration when designing experiments using 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline.
Future Directions
There are many potential future directions for research involving 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline. One area of interest is the development of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline-based fluorescent probes for imaging biological systems. Another potential direction is the investigation of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammation. Additionally, the optimization of the synthesis method and the development of new derivatives of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline may lead to the discovery of more potent and selective compounds.
Scientific Research Applications
1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline has been extensively studied for its potential as a therapeutic agent for various diseases. It has been found to exhibit promising activity against cancer, bacterial infections, and inflammation. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline has also been investigated for its potential as a fluorescent probe for imaging biological systems. The unique structure of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline allows it to selectively bind to specific targets, making it a valuable tool for studying biological processes.
properties
IUPAC Name |
1-pyridin-4-yl-[1,2,4]triazolo[4,3-a]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c1-2-4-13-11(3-1)5-6-14-17-18-15(19(13)14)12-7-9-16-10-8-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHHQSWNXZVTCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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